molecular formula C14H10O4S B1210918 2-(2-Carboxyphenyl)sulfanylbenzoic acid CAS No. 22219-02-9

2-(2-Carboxyphenyl)sulfanylbenzoic acid

Cat. No.: B1210918
CAS No.: 22219-02-9
M. Wt: 274.29 g/mol
InChI Key: BDUPKZTWQYDOGC-UHFFFAOYSA-N
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Description

2-(2-Carboxyphenyl)sulfanylbenzoic acid is an organic compound with the molecular formula C14H10O4S It is known for its unique structure, which includes a sulfanyl group (-S-) linking two benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Carboxyphenyl)sulfanylbenzoic acid can be synthesized through the in situ transformation of 2-sulfanylbenzoic acid. Under hydrothermal conditions, 2-sulfanylbenzoic acid undergoes a reaction to form a disulfide bond, resulting in the formation of this compound . The reaction typically involves heating the reactants in a solvent such as water or ethanol at elevated temperatures and pressures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyphenyl)sulfanylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2-Carboxyphenyl)sulfanylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-carboxyphenyl)sulfanylbenzoic acid depends on its application. In the context of MOFs, it acts as a ligand that coordinates with metal ions to form complex structures. The sulfanyl group and carboxylic acid groups play crucial roles in binding to metal centers, facilitating the formation of stable frameworks .

Comparison with Similar Compounds

Similar Compounds

    2-Sulfanylbenzoic acid: The precursor to 2-(2-carboxyphenyl)sulfanylbenzoic acid, which lacks the disulfide linkage.

    2,2’-Thiodibenzoic acid: A similar compound with a disulfide linkage but different substitution patterns on the aromatic rings.

Uniqueness

This compound is unique due to its specific structure, which includes both sulfanyl and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and coordinate with metal ions in diverse ways, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-carboxyphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUPKZTWQYDOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311609
Record name 2,2'-thiodibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22219-02-9
Record name NSC244333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-thiodibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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